N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chlorinated and fluorinated phenyl ring, an oxazole ring, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the acetamide group: This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxazole ring.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-thiazol-3-yl)acetamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to its specific combination of functional groups and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-8-12(6-7-15(14)19)20-17(22)10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTFPCIFHXEOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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